molecular formula C15H26N2O4 B6353872 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid CAS No. 1219434-20-4

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid

Cat. No. B6353872
CAS RN: 1219434-20-4
M. Wt: 298.38 g/mol
InChI Key: WXMZJDBCLQNGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid, also known as TBC-PPCA, is a synthetic organic compound with a wide range of applications in chemical synthesis and scientific research. TBC-PPCA is a white solid with a melting point of 113-115 °C and a boiling point of 156-158 °C. It is soluble in water and organic solvents such as chloroform, ether, and acetone.

Scientific Research Applications

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of pyrrolidinone-based compounds, including peptidomimetics, peptide analogs, and heterocyclic compounds. It has also been used as a starting material in the synthesis of a variety of biologically active compounds, including anti-cancer agents, anti-inflammatory agents, and antifungal compounds.

Mechanism of Action

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid is a versatile synthetic intermediate that can be used in a variety of synthetic reactions. It can be used in the synthesis of pyrrolidinone-based compounds by the reaction of tert-butyl isocyanide with a variety of carboxylic acids, including piperidine-2-carboxylic acid and pyrrolidin-3-ylpiperidine-2-carboxylic acid. It can also be used in the synthesis of a variety of heterocyclic compounds via the reaction of tert-butyl isocyanide with the acid chloride of pyrrolidin-3-ylpiperidine-2-carboxylic acid.
Biochemical and Physiological Effects
1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid is a versatile synthetic intermediate that can be used in a variety of synthetic reactions. It has been used in the synthesis of a variety of pyrrolidinone-based compounds, including peptidomimetics, peptide analogs, and heterocyclic compounds. These compounds have a variety of biochemical and physiological effects, depending on the specific compound and its target. For example, some of these compounds have been found to be effective inhibitors of protein kinases, while others have been found to have anti-cancer and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The use of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid in laboratory experiments has several advantages, including its low cost and its availability in a variety of forms. It is also relatively easy to handle and store. However, there are some limitations to its use in laboratory experiments, including its low solubility in water and its potential to react with other compounds, which can lead to unwanted side reactions.

Future Directions

Given the wide range of applications of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid in chemical synthesis and scientific research, there are a number of potential future directions for its use. These include the development of new synthetic methods for the synthesis of pyrrolidinone-based compounds, the synthesis of novel biologically active compounds, and the development of new analytical methods for the detection and quantification of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid and its derivatives. Additionally, further research is needed to better understand the biochemical and physiological effects of 1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid and its derivatives, as well as to identify new potential applications for this compound.

Synthesis Methods

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid can be synthesized by a variety of methods, including the reaction of tert-butyl isocyanide and piperidine-2-carboxylic acid, the addition of tert-butyl isocyanide to the nitrile of pyrrolidin-3-ylpiperidine-2-carboxylic acid, and the reaction of tert-butyl isocyanide with the acid chloride of pyrrolidin-3-ylpiperidine-2-carboxylic acid.

properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-7-11(10-16)17-8-5-4-6-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMZJDBCLQNGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)piperidine-2-carboxylic acid

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